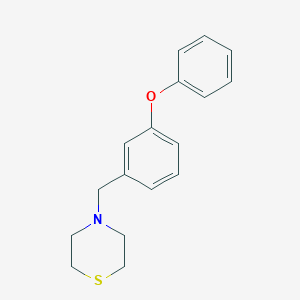![molecular formula C20H14BrN3O2S B5860056 3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a critical role in cancer cell metabolism. BPTES has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for cancer treatment.
Mecanismo De Acción
3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide inhibits glutaminase by binding to the active site of the enzyme. The binding of this compound to glutaminase prevents the enzyme from converting glutamine to glutamate, leading to a decrease in the levels of glutamate and downstream metabolites. This disrupts the metabolic pathway of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, sparing normal cells. This is because cancer cells are more dependent on glutamine metabolism than normal cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anticancer activity, making it a well-established tool for cancer research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has been shown to have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for 3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide research. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of this compound with other anticancer agents to enhance its efficacy. In addition, there is a need for further studies to understand the molecular mechanisms of this compound action and its effects on cancer metabolism. Finally, there is a need for preclinical studies to evaluate the safety and efficacy of this compound in animal models before it can be considered for clinical trials.
Métodos De Síntesis
3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-nitroaniline with 2-chlorobenzoic acid to form the intermediate 4-bromo-N-(2-carboxyphenyl)-2-nitroaniline. The intermediate is then reacted with 10H-phenothiazine-10-carboxylic acid to form the final product, this compound. The synthesis method has been described in detail in the literature.
Aplicaciones Científicas De Investigación
3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, in vitro and in vivo. This compound targets glutaminase, an enzyme that converts glutamine to glutamate, which is then used by cancer cells to produce energy and biosynthetic precursors. By inhibiting glutaminase, this compound disrupts the metabolic pathway of cancer cells, leading to their death.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] phenothiazine-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2S/c21-14-7-5-6-13(12-14)19(22)23-26-20(25)24-15-8-1-3-10-17(15)27-18-11-4-2-9-16(18)24/h1-12H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRSEONXCRUROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC(=CC=C4)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC(=CC=C4)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5859999.png)

![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5860016.png)


![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)